molecular formula C21H16BrClN2O3 B6016163 N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide

N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide

Cat. No.: B6016163
M. Wt: 459.7 g/mol
InChI Key: CFBVJFNTJZICOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 3-amino-2-chlorobenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing bromine or chlorine.

    Substitution: Formation of substituted derivatives with nucleophiles replacing bromine or chlorine.

Scientific Research Applications

N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide
  • N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Uniqueness

N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide stands out due to its unique combination of bromine, chlorine, and phenoxy groups. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c22-14-8-10-17(11-9-14)28-13-20(26)24-15-4-3-5-16(12-15)25-21(27)18-6-1-2-7-19(18)23/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVJFNTJZICOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.